

Application Note: Quantitative Analysis of Aeruginascin in Fungal Biomass using UHPLC-MS/MS

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Compound of Interest

Compound Name: **Aeruginascin**

Cat. No.: **B3025662**

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Introduction

Aeruginascin (N,N,N-trimethyl-4-phosphoryloxytryptamine) is a tryptamine alkaloid found in certain species of psychoactive fungi, such as *Inocybe aeruginascens* and *Pholiotina cyanopus*.^[1] As an analog of psilocybin, **aeruginascin** is of growing interest to researchers in the fields of pharmacology and drug development for its potential to modulate the effects of psilocybin, possibly contributing to a more euphoric experience. Accurate and sensitive detection and quantification of **aeruginascin** in fungal biomass are crucial for understanding its biosynthesis, pharmacology, and potential therapeutic applications. This application note provides a detailed protocol for the extraction and quantification of **aeruginascin** from fungal biomass using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the extraction and analysis of **aeruginascin** from fungal biomass.

Reagents and Materials

- Dried fungal biomass (e.g., *Psilocybe cubensis*, *Inocybe aeruginascens*)

- **Aeruginascin** analytical standard
- Psilocybin, Psilocin, Baeocystin, and Norbaeocystin analytical standards
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium hydroxide (optional, for pH adjustment)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Syringe filters (0.22 µm, PTFE or nylon)
- UHPLC vials

Equipment

- Analytical balance
- Grinder or mortar and pestle
- Vortex mixer
- Microcentrifuge
- Ultrasonic bath
- UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Experimental Protocols

Standard Solution Preparation

Prepare individual stock solutions of **aeruginascin** and other tryptamine standards (psilocybin, psilocin, baeocystin, norbaeocystin) in methanol at a concentration of 1 mg/mL. From these stocks, prepare a mixed working standard solution containing all analytes at a concentration of

1 µg/mL. A serial dilution of the mixed working standard is then used to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation: Extraction of Tryptamines from Fungal Biomass

- Homogenize the dried fungal biomass to a fine powder using a grinder or mortar and pestle.
- Accurately weigh approximately 10 mg of the homogenized fungal powder into a microcentrifuge tube.
- Add 1 mL of methanol to the tube.
- Vortex the mixture vigorously for 1 minute.
- Sonicate the mixture in an ultrasonic bath for 15 minutes.
- Centrifuge the mixture at 10,000 x g for 10 minutes.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UHPLC vial.
- The extract is now ready for UHPLC-MS/MS analysis. For highly concentrated samples, a dilution with methanol may be necessary.

UHPLC-MS/MS Analysis

The following are recommended starting conditions for the UHPLC-MS/MS analysis. Method optimization may be required depending on the specific instrumentation used.

UHPLC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Gas Flow	Instrument dependent
Analysis Mode	Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The following table lists the predicted MRM transitions for **aeruginascin** and other commonly analyzed tryptamines. The precursor ion for **aeruginascin** is its molecular ion [M]+ at m/z 299.1. The product ions are predicted based on the fragmentation patterns of similar N,N,N-trimethylated tryptamines, which typically involve the loss of the trimethylamine group and

fragmentation of the phosphate moiety. Note: These transitions should be confirmed by direct infusion of an **aeruginascin** analytical standard to determine the optimal collision energies.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Aeruginascin	299.1	160.1	Predicted
58.1	Predicted		
Psilocybin	285.1	205.1	Optimized
160.1	Optimized		
Psilocin	205.1	160.1	Optimized
146.1	Optimized		
Baeocystin	271.1	191.1	Optimized
146.1	Optimized		
Norbaeocystin	257.1	177.1	Optimized
132.1	Optimized		

Predicted transitions for **Aeruginascin** should be empirically determined.

Data Presentation

The following table summarizes the quantitative data for **aeruginascin** and other tryptamines found in various fungal species as reported in the literature.

Fungal Species	Aeruginascin (mg/g dry weight)	Psilocybin (mg/g dry weight)	Psilocin (mg/g dry weight)	Baeocystin (mg/g dry weight)	Norbaeocystin (mg/g dry weight)	Reference
Psilocybe cubensis	0.026 - 0.053	0.651 - 3.509	0.208 - 5.344	0.139 - 0.881	0.044 - 0.161	[2]
Inocybe aeruginascens	Present, comparable levels to psilocybin	Present	Present	Present	Not Reported	[3]
Pholiotina cyanopus	Trace amounts	Present	Present	Present	Present	
Inocybe corydalina	Up to 3.0	Not Reported	Not Reported	Not Reported	Not Reported	

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and analysis of **aeruginascin** from fungal biomass.

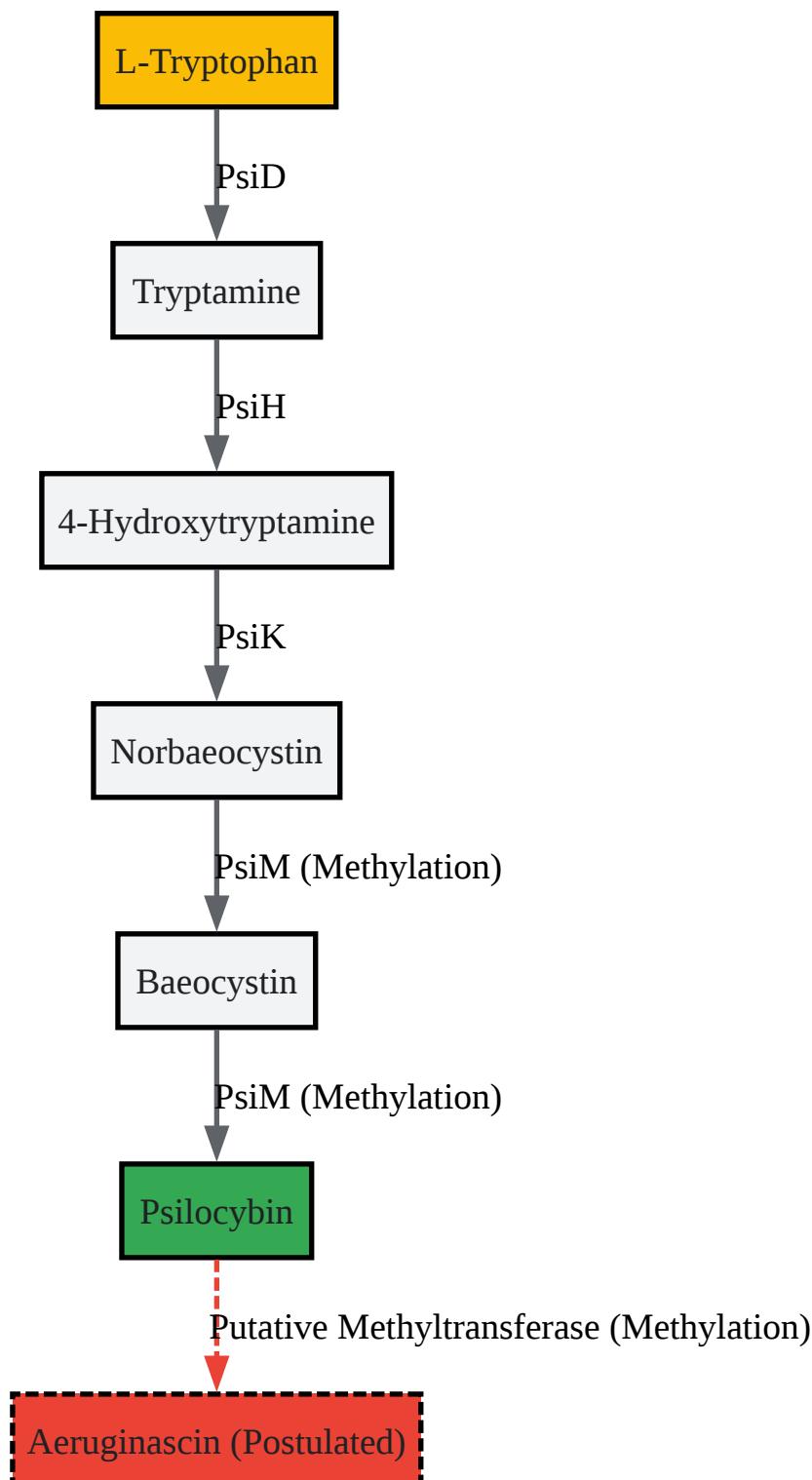


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Caption: Workflow for **Aeruginascin** Detection.

Postulated Biosynthetic Pathway

The following diagram illustrates the postulated biosynthetic pathway of psilocybin and the hypothetical formation of **aeruginascin**. The formation of **aeruginascin** is thought to occur via a third methylation step, though this has not been definitively proven.



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Caption: Psilocybin and Postulated **Aeruginascin** Biosynthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of **aeruginascin** in fungal biomass using UHPLC-MS/MS. The described method is sensitive, specific, and applicable to the analysis of a range of tryptamine alkaloids. The provided experimental workflow and biosynthetic pathway diagrams offer valuable visual aids for researchers. The successful implementation of this protocol will enable more accurate and reliable research into the pharmacology and therapeutic potential of **aeruginascin** and other psychedelic compounds.

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